molecular formula C11H9ClN2O B6330007 3-(6-Aminopyridin-3-yl)-4-chlorophenol, 95% CAS No. 1314987-47-7

3-(6-Aminopyridin-3-yl)-4-chlorophenol, 95%

Cat. No. B6330007
CAS RN: 1314987-47-7
M. Wt: 220.65 g/mol
InChI Key: AYVDFXPGWKKBKX-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-4-chlorophenol, commonly referred to as 6-APC, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 101-102°C, and is soluble in both water and organic solvents. 6-APC is an important reagent in the synthesis of various heterocyclic compounds, and has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 6-APC has been studied for its potential applications in biochemistry, pharmacology, and physiology.

Scientific Research Applications

6-APC has been used for a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridazines, pyrimidines, and pyrrolidines. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 6-APC has been studied for its potential applications in biochemistry, pharmacology, and physiology.

Mechanism of Action

The mechanism of action of 6-APC is not well understood. However, it is believed to act as a proton donor, donating protons to other molecules. This can lead to the formation of new bonds or the breaking of existing bonds, depending on the reaction conditions. In addition, 6-APC can act as an electron acceptor, accepting electrons from other molecules. This can lead to the formation of new bonds or the breaking of existing bonds, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APC are not well understood. However, it has been shown to inhibit the growth of certain types of bacteria, and has been studied for its potential applications in cancer therapy. In addition, 6-APC has been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Advantages and Limitations for Lab Experiments

6-APC has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is easy to synthesize, and the reaction can be carried out at relatively low temperatures. The main limitation of 6-APC is that it is not very stable, and can easily decompose if exposed to high temperatures or light.

Future Directions

The potential applications of 6-APC are still being explored, and there are a number of potential future directions for research. These include further studies into its potential applications in cancer therapy, as well as its potential use in the treatment of neurological disorders. In addition, further studies into its mechanism of action and biochemical and physiological effects could lead to new and improved applications. Finally, 6-APC could be used in the development of new and improved synthetic methods for the synthesis of organic compounds.

Synthesis Methods

6-APC is synthesized from the reaction of 4-chlorophenol and 6-aminopyridine. This reaction is typically carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and is usually heated to temperatures of up to 80°C. The reaction is usually complete after a few hours. The product is then filtered and recrystallized to purify it. The yield of the reaction is typically around 95%.

properties

IUPAC Name

3-(6-aminopyridin-3-yl)-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-2-8(15)5-9(10)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVDFXPGWKKBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CN=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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